Technical Monograph: 4-Fluorophenylhydrazine Hydrochloride
Technical Monograph: 4-Fluorophenylhydrazine Hydrochloride
Topic: 4-Fluorophenylhydrazine Hydrochloride: Physicochemical Properties & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.[1]
[1][2]
Executive Summary: The Fluorine Advantage
In the landscape of medicinal chemistry, 4-Fluorophenylhydrazine hydrochloride (CAS 823-85-8) serves as a critical "fluorine delivery system" for the construction of indole-based pharmacophores. Unlike its free base counterpart, the hydrochloride salt offers enhanced oxidative stability and crystallinity, making it the preferred reagent for GMP-compliant workflows.[1]
Its primary utility lies in the Fischer Indole Synthesis , where it facilitates the regioselective introduction of a fluorine atom at the 5-position of the indole core—a modification proven to block metabolic oxidation (e.g., CYP450 degradation) and modulate lipophilicity (
Physicochemical Profile
The hydrochloride salt is chosen over the free base to mitigate the risk of autoxidation and to ensure precise stoichiometry during hydrazone formation.[1]
Table 1: Critical Physicochemical Specifications
| Property | Specification | Technical Insight |
| CAS Number | 823-85-8 | Distinct from free base (371-14-2).[1] |
| Molecular Formula | Stoichiometry is 1:1; critical for acid catalysis calculations.[1] | |
| Molecular Weight | 162.59 g/mol | Includes HCl counterion.[1][2][3] |
| Appearance | White to light brown powder | Darkening indicates oxidation/decomposition.[1] |
| Melting Point | 281–285 °C (dec) | High lattice energy; decomposition occurs upon melting.[1] |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexanes, DCM).[1] |
| pKa (Conjugate Acid) | ~5.2 (Hydrazine moiety) | Requires strong acid catalysis for hydrazone formation.[1] |
| Hygroscopicity | Moderate | Store under inert atmosphere to prevent clumping/hydrolysis.[1] |
Synthetic Utility: The Fischer Indole Mechanism
The core application of this reagent is the synthesis of 5-fluoroindoles. The presence of the electron-withdrawing fluorine atom at the para-position of the hydrazine ring influences the kinetics of the [3,3]-sigmatropic rearrangement, often requiring higher temperatures or stronger acid catalysts compared to non-fluorinated analogues.
Mechanistic Pathway
The reaction proceeds through the condensation of the hydrazine with a ketone/aldehyde, followed by acid-catalyzed tautomerization to the ene-hydrazine.[4][5] The crucial step is the [3,3]-sigmatropic shift, which breaks the N-N bond and forms the C-C bond.
Figure 1: Mechanistic pathway of Fischer Indole Synthesis using 4-fluorophenylhydrazine HCl. The [3,3]-shift is the critical C-C bond forming step.
Experimental Protocol: Synthesis of 5-Fluoro-2-Methylindole
Context: This protocol demonstrates the synthesis of a generic indole scaffold using acetone or a cyclic ketone. The use of the hydrochloride salt allows the reaction to proceed in acetic acid without adding external HCl gas, although sulfuric acid is often added as a co-catalyst.
Reagents
-
4-Fluorophenylhydrazine HCl: 1.0 eq (16.26 g, 100 mmol)[1]
-
Acetone (or Cyclic Ketone): 1.2 eq[1]
-
Glacial Acetic Acid: 10 Volumes (Solvent)
-
Sulfuric Acid (conc.): 0.1 eq (Catalyst booster)
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
Charge a 3-neck round-bottom flask with 4-fluorophenylhydrazine HCl and Glacial Acetic Acid.
-
Technical Note: The salt will not fully dissolve initially.[1] Suspension is acceptable.
-
Add the ketone dropwise at room temperature.[1]
-
Validation: Monitor by TLC or LCMS.[1] The disappearance of the hydrazine peak and appearance of the hydrazone (often less polar) indicates completion.[1] Stir for 1-2 hours.
-
-
Fischer Cyclization:
-
Heat the reaction mixture to 80–90 °C .
-
Causality: The [3,3]-sigmatropic rearrangement has a high activation energy barrier.[1] The fluorine substituent withdraws electron density, slightly deactivating the ring; thus, thermal energy is required to drive the rearrangement.[1]
-
Reflux for 3–5 hours.[1] The mixture will darken significantly (red/brown) due to trace oxidation and oligomerization of side products.[1]
-
-
Work-up & Purification:
-
Cool to room temperature.[1] Pour the mixture into ice-cold water (5x volume).
-
Observation: The product usually precipitates as a solid.[1][2]
-
Filtration: Collect the crude solid.[1]
-
Purification: Recrystallize from Ethanol/Water or Toluene.[1]
-
Integrity Check: Indoles are prone to oxidation.[1] Dry under vacuum in the dark.[1]
-
Handling, Safety & Stability (HSE)
Hydrazines are notorious for their toxicity and potential genotoxicity.[1] The hydrochloride salt reduces vapor pressure (inhalation risk) compared to the free base but retains systemic toxicity.[1]
Hazard Classification (GHS)[1][7][8]
-
Carcinogenicity: Suspected (Class 2) due to hydrazine moiety.[1]
-
Sensitization: Potential skin sensitizer.[1]
Safety Decision Workflow
Strict adherence to containment protocols is required to prevent exposure and cross-contamination.[1]
Figure 2: HSE workflow for handling fluorinated hydrazine salts.
Analytical Characterization
Confirming the identity of the product requires specific attention to the fluorine atom.[1]
-
1H NMR (DMSO-d6):
-
19F NMR:
-
Mass Spectrometry:
References
-
ChemicalBook. (2025).[1][6] 4-Fluorophenylhydrazine hydrochloride Properties and Synthesis. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 4-Fluorophenylhydrazine hydrochloride (CID 69981).[1] National Library of Medicine.[1] Retrieved from [1]
-
Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Classic mechanistic reference).
-
Biosynth. (2025).[1][6] Safety Data Sheet (SDS): 4-Fluorophenylhydrazine hydrochloride. Retrieved from [1]
-
Chem-Impex. (2025).[1] Product Specifications: 4-Fluorophenylhydrazine hydrochloride.[1][8][2][3][9][7][6][10][11][12] Retrieved from [1]
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